Hexahydro-5-phenyl-1H-isoindole-1,3(2H)-dione
Description
Properties
CAS No. |
1444-95-7 |
|---|---|
Molecular Formula |
C14H15NO2 |
Molecular Weight |
229.27 g/mol |
IUPAC Name |
5-phenyl-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione |
InChI |
InChI=1S/C14H15NO2/c16-13-11-7-6-10(8-12(11)14(17)15-13)9-4-2-1-3-5-9/h1-5,10-12H,6-8H2,(H,15,16,17) |
InChI Key |
SHLALXCFPAKZHG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CC1C3=CC=CC=C3)C(=O)NC2=O |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Synthesis
Role of 3-Sulfolene in Precursor Formation
The synthesis of hexahydro-5-phenyl-1H-isoindole-1,3(2H)-dione derivatives often begins with 3-sulfolene (1,3-butadiene sulfone), a cyclic sulfone serving as a diene in Diels-Alder reactions. Reacting 3-sulfolene with maleic anhydride or maleimides under thermal conditions yields tetrahydroisoindole intermediates. For example, 2-ethyl/phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione is synthesized via a [4+2] cycloaddition, forming the bicyclic core structure critical for subsequent modifications.
Functionalization of Tetrahydroisoindole Intermediates
The tetrahydroisoindole intermediate undergoes functionalization at the 5-position to introduce the phenyl group. This is achieved through Friedel-Crafts alkylation using benzene and a Lewis acid catalyst, such as aluminum chloride, to yield 2-ethyl/phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione. The reaction typically proceeds at 80–100°C for 6–8 hours, with yields exceeding 70% after purification by column chromatography.
Epoxidation and Ring-Opening Reactions
Epoxidation of Tetrahydroisoindole Derivatives
Epoxidation of the tetrahydroisoindole double bond is a pivotal step. Using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–5°C, the exocyclic double bond undergoes epoxidation to form 2-ethyl/phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione epoxide. The reaction is typically complete within 4–6 hours, with epoxide formation confirmed via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.
Nucleophilic Ring-Opening of the Epoxide
The epoxide intermediate is highly reactive toward nucleophiles. Treatment with sodium azide (NaN₃) in aqueous ethanol at 50°C for 12 hours results in azide incorporation, forming 5-phenyl-hexahydro-1H-isoindole-1,3(2H)-dione derivatives with azido groups at the 4-position. Subsequent reduction with hydrogen gas (H₂) and palladium on carbon (Pd/C) converts the azide to an amine, yielding amino-functionalized derivatives.
Table 1: Reaction Conditions and Yields for Epoxide Ring-Opening
| Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| NaN₃ | Ethanol/H₂O | 50 | 12 | 65–70 |
| H₂O | THF | 25 | 24 | 55–60 |
| NH₃ | Methanol | 40 | 8 | 60–65 |
Cis-Hydroxylation and Derivatization
Cis-Hydroxylation via Osmium Tetroxide
Cis-dihydroxylation of the tetrahydroisoindole double bond is achieved using osmium tetroxide (OsO₄) and N-methylmorpholine N-oxide (NMO) in acetone/water. This reaction introduces two hydroxyl groups in a cis configuration, yielding 4,5-dihydroxythis compound. The product is isolated in 60–65% yield after workup with sodium bisulfite and recrystallization.
Acetylation of Hydroxyl Groups
The hydroxyl groups are acetylated using acetic anhydride (Ac₂O) and pyridine at room temperature. This step protects the hydroxyl moieties, forming diacetate derivatives, which are stable under subsequent reaction conditions. The acetylation is monitored via infrared (IR) spectroscopy, with the disappearance of O–H stretches (3200–3500 cm⁻¹) confirming complete reaction.
Chemical Reactions Analysis
4-trans-Phenylcyclohexane-(1R,2-cis)-dicarboxylic imide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Scientific Research Applications
Hexahydro-1H-isoindole-1,3(2H)-dione derivatives have various applications in chemical synthesis and medicinal chemistry .
Synthesis and Derivatives
- Synthesis: A new synthesis for hexahydro-1H-isoindole-1,3(2H)-dione derivatives has been developed starting from 3-sulfolene .
- Modifications : Researchers have synthesized amino and triazole derivatives of hexahydro-1H-isoindole-1,3(2H)-dione through the epoxide opening reaction with sodium azide. Additionally, hydroxyl analogues were obtained from cis-hydroxylation . The hydroxyl groups can be converted to acetate .
Potential Applications
While the provided search results do not focus specifically on "Hexahydro-5-phenyl-1H-isoindole-1,3(2H)-dione", they do highlight the broader applications of related compounds:
- Anticancer Agents: Norcantharimides, which are derivatives of cantharidine, possess a tricyclic imide skeleton and are potential anticancer agents .
- Antiviral Activity: Isoindole derivatives have demonstrated antiviral activity .
- Anti-inflammatory Activity: N-(1,3-dioxoisoindolin-2-yl)-2-(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl-thio)acetamide, a related compound, shows potential anti-inflammatory activity .
Additional Information
Mechanism of Action
The mechanism of action of 4-trans-Phenylcyclohexane-(1R,2-cis)-dicarboxylic imide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structural configuration allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
- 2-(3-Methoxyphenyl)-5-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione : Features a methoxyphenyl substituent and a partially saturated isoindole ring. Synthesis via acid-catalyzed cyclization yields a 63% imide product (compound 4 ) alongside ester byproducts .
- 2-Phenyl-5'-thioxo-1H-spiro[isoquinoline-4,3'-[1,2,4]triazolidine]-1,3(2H)-dione (5a): Incorporates a thioxo-spiro triazolidine moiety. Microwave synthesis enhances reaction efficiency (88% yield in 15 min vs. 55% in 4 h via traditional methods) .
- 4-Amino-2-methyl-1H-isoindole-1,3(2H)-dione: Substituted with an amino group, altering redox behavior and enabling radical anion formation during reduction processes .
Physicochemical Properties
Structure-Activity Relationships (SAR)
- Phenyl substituents : Enhance π-π stacking and hydrophobic interactions, improving binding to aromatic receptor pockets (e.g., 5-HT2A) .
- Amino groups: Increase redox activity but may reduce metabolic stability due to susceptibility to oxidation .
- Hydrogenation of the isoindole core : Reduces ring strain, enhancing thermal stability and crystallinity .
Biological Activity
Hexahydro-5-phenyl-1H-isoindole-1,3(2H)-dione, commonly referred to as phthalimide derivatives, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound belongs to a class of isoindole derivatives known for their potential therapeutic effects, including anti-inflammatory, analgesic, and neuroprotective properties. The following sections will delve into the biological activity of this compound, supported by recent research findings and data.
This compound exhibits its biological activity through various mechanisms:
- Cyclooxygenase Inhibition : Several studies have demonstrated that derivatives of isoindole dione significantly inhibit cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition is crucial for reducing inflammation and pain .
- Antioxidant Properties : The compound has shown potential as an antioxidant by scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are implicated in various diseases, including neurodegenerative disorders .
Pharmacological Activities
The pharmacological activities of this compound include:
- Anti-inflammatory Effects :
- Neuroprotective Effects :
- Antimicrobial Activity :
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anti-inflammatory | COX inhibition | |
| Neuroprotection | MAO-B inhibition | |
| Antioxidant | ROS/RNS scavenging | |
| Antimicrobial | Broad-spectrum activity |
Research Insights
A study conducted on various N-substituted isoindoline derivatives highlighted their promising biological profiles. The compounds exhibited low cytotoxicity at concentrations up to 90 µM and demonstrated effective COX inhibition comparable to established drugs . Additionally, molecular docking studies revealed strong interactions between these compounds and the active sites of COX enzymes, supporting their potential as therapeutic agents .
Q & A
Basic Research Questions
Q. What are the standard laboratory synthesis routes for Hexahydro-5-phenyl-1H-isoindole-1,3(2H)-dione?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, refluxing precursor compounds (e.g., substituted amines and anhydrides) in ethanol under controlled conditions can yield isoindole-dione derivatives. Reaction optimization often involves adjusting stoichiometry, solvent polarity, and temperature. Similar methodologies are detailed in the synthesis of analogous compounds, such as 2-(2-fluoro-4-hydroxybenzyl)-1H-isoindole-1,3(2H)-dione, where ethanol reflux with stirring produced crystals suitable for X-ray analysis .
Q. How is the crystal structure of this compound determined?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals grown via slow evaporation (e.g., from ethanol) are analyzed using software like SHELXL for refinement. SHELX programs are robust for small-molecule crystallography, enabling precise determination of bond lengths, angles, and stereochemistry . Structural validation via the Cambridge Structural Database (CSD) or NIST Chemistry WebBook ensures accuracy .
Q. What safety precautions are recommended for handling this compound?
- Methodological Answer : Safety data sheets (SDS) for structurally similar isoindole-diones highlight risks such as skin/eye irritation and organ toxicity. Use personal protective equipment (PPE: gloves, goggles, lab coats) and work in a fume hood. For spills, employ inert absorbents (e.g., vermiculite) and avoid water to prevent dispersion. Toxicity data from analogues (e.g., LD50 values) inform risk assessments .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for Hexahydro-5-phenyl-isoindole-dione derivatives?
- Methodological Answer : Discrepancies in NMR or mass spectrometry data may arise from tautomerism or impurities. Cross-validate using orthogonal techniques:
- HPLC : Purity assessment and separation of isomers (e.g., as applied to tetrahydro-naphthalenedione derivatives) .
- SC-XRD : Definitive structural confirmation, as demonstrated for fluoro-substituted isoindole-diones .
- DFT Calculations : Predict electronic properties and compare with experimental IR/UV-Vis spectra .
Q. What strategies optimize the enantioselective synthesis of Hexahydro-5-phenyl-isoindole-dione derivatives?
- Methodological Answer : Chiral catalysts (e.g., organocatalysts or metal-ligand complexes) can induce asymmetry. For example, thiamine pyrophosphate-dependent enzymes have been used in enantioselective acyloin reactions for related diones . Solvent engineering (e.g., chiral ionic liquids) and kinetic resolution via immobilized lipases may further enhance stereocontrol.
Q. How can computational modeling aid in understanding the reactivity of this compound?
- Methodological Answer : Molecular dynamics (MD) simulations and density functional theory (DFT) analyze reaction pathways and transition states. SDF/MOL files (containing atomic coordinates and bond connectivity) enable visualization of molecular geometry and electrostatic potential surfaces. NIST data provide benchmark values for validating computational models .
Q. What advanced techniques characterize the compound’s stability under varying environmental conditions?
- Methodological Answer : Accelerated stability studies (e.g., thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC)) assess decomposition thresholds. For photostability, UV chamber exposure coupled with HPLC monitoring detects degradation products. Ecotoxicity assays (e.g., Daphnia magna tests) evaluate environmental persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
